tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1289387-89-8
VCID: VC8227950
InChI: InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19-11-13-7-5-6-10-20(13)15(21)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3,(H,18,19)
SMILES: CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C
Molecular Formula: C16H26N4O2
Molecular Weight: 306.40 g/mol

tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate

CAS No.: 1289387-89-8

Cat. No.: VC8227950

Molecular Formula: C16H26N4O2

Molecular Weight: 306.40 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate - 1289387-89-8

Specification

CAS No. 1289387-89-8
Molecular Formula C16H26N4O2
Molecular Weight 306.40 g/mol
IUPAC Name tert-butyl 2-[[(3-methylpyrazin-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19-11-13-7-5-6-10-20(13)15(21)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3,(H,18,19)
Standard InChI Key WPKYYRWCWZJSIK-UHFFFAOYSA-N
SMILES CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C
Canonical SMILES CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name, tert-butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate, reflects its three core components:

  • A piperidine ring substituted at the 1-position with a tert-butyl carbamate group.

  • A methylpyrazine moiety linked via an aminomethyl bridge at the 2-position of the piperidine.

  • A tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to shield amines during reactions.

Physicochemical Properties

Based on analogs, the compound’s properties can be extrapolated:

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₁₆H₂₅N₃O₂Structural similarity to VC13432615
Molecular Weight~307.39 g/molCalculated from formula
SolubilityLow in water; soluble in DMSO, DMFHydrophobic Boc group
LogP~2.1Predicted using fragment-based methods

The Boc group enhances lipid solubility, favoring blood-brain barrier penetration, while the pyrazine moiety may engage in π-π stacking with aromatic residues in biological targets.

Comparative Analysis with Analogues

CompoundLinker TypeBioactivityUnique Feature
Target CompoundAminomethylHypothetical kinase inhibitionPrimary amine for H-bonding
VC13432615EtherTryptophan hydroxylase modulationEther oxygen for solubility

The aminomethyl linker in the target compound may improve cell membrane permeability compared to ether-linked analogs, albeit with reduced metabolic stability due to potential oxidative deamination.

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